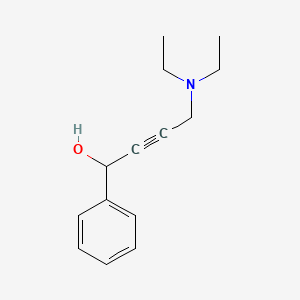

4-(diethylamino)-1-phenyl-2-butyn-1-ol

Descripción

4-(Diethylamino)-1-phenyl-2-butyn-1-ol is a tertiary alcohol characterized by a propargyl alcohol backbone (C≡C-CH₂-OH) substituted with a phenyl group at position 1 and a diethylamino group at position 2.

Propiedades

IUPAC Name |

4-(diethylamino)-1-phenylbut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSFDOHSKQPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(diethylamino)-1-phenyl-2-butyn-1-ol can be highlighted through comparison with analogous compounds. Below is a detailed analysis based on substituent effects, reactivity, and applications:

Structural Analogues

Reactivity and Functional Group Interactions

- Alkyne vs. Selenide/Saturated Chains: The alkyne group in 4-(diethylamino)-1-phenyl-2-butyn-1-ol enables click chemistry (e.g., Huisgen cycloaddition), whereas phenylseleno derivatives (e.g., 4-phenyl-2-(phenylseleno)-butan-1-ol) participate in redox reactions due to selenium’s electrophilicity .

- Diethylamino Group: The electron-rich diethylamino group enhances solubility in polar solvents and may stabilize intermediates in polymerization or photochemical reactions, as seen in azo-monomer synthesis .

Research Findings and Limitations

- Synthesis Challenges: Unlike the azo-monomer M1 in , which achieves 91% yield via IPRO-mediated condensation, the propargyl alcohol structure of 4-(diethylamino)-1-phenyl-2-butyn-1-ol may require specialized catalysts (e.g., copper or palladium) for alkyne functionalization.

- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are absent in the provided evidence, necessitating further characterization.

Q & A

Q. What computational tools predict its interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 1ACJ) to map binding affinities.

- MD Simulations : Analyze hydrogen bonding between the hydroxyl group and catalytic triads (e.g., Ser203 in AChE) .

Key Research Gaps

- Degradation Pathways : Limited data on long-term stability under ambient conditions.

- Enantiomer-Specific Bioactivity : No studies compare R/S forms in pharmacological models.

For further inquiries, consult regulatory databases (e.g., EPA DSSTox ) or synthetic protocols from TCI America .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.